Field: Chemistry and Biology.
Application: This compound has been synthesized and its molecular structure has been determined by X-ray analysis.
Methods: The compound was synthesized and its molecular structure was determined by X-ray analysis.
Results: The compound showed antimicrobial activity when tested against some bacteria and fungi.
Field: Organic Chemistry.
Application: This compound is used as a catalyst in various cross-coupling reactions.
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl is a complex organic compound characterized by its unique structure and properties. Its molecular formula is C₃₄H₂₉F₁₂N₂O₂P, indicating the presence of multiple functional groups including phosphine and dimethoxy groups. This compound features a biphenyl backbone substituted with two bis(3,5-trifluoromethylphenyl)phosphino groups at one end and a dimethylamino group at the other, contributing to its potential reactivity and biological activity .
The compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. It has been noted for its effectiveness in facilitating arylation reactions involving branched secondary amines . The presence of both phosphine and dimethoxy functionalities suggests that it can participate in nucleophilic substitutions as well as coordination with transition metals, enhancing its utility in synthetic organic chemistry .
The synthesis of 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
This compound is primarily utilized in organic synthesis as a ligand for catalysis. Its ability to stabilize metal complexes makes it valuable in:
Interaction studies involving 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl would likely focus on its binding affinity to metal centers in catalytic systems. Understanding these interactions is crucial for optimizing its performance as a ligand in various chemical transformations. Additionally, studies may explore its interactions with biological targets to assess any potential pharmacological effects.
Several compounds share structural similarities with 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl. Here are some examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine | C₁₆H₁₃F₆P | Lacks dimethoxy and amino groups; simpler structure |
2-(Diphenylphosphino)-N,N-dimethylaniline | C₁₈H₁₈N | Similar amino group but without trifluoromethyl substitutions |
2-(Diphenylphosphino)-3-methoxy-aniline | C₂₁H₂₃N₂O | Contains methoxy but not trifluoromethyl groups |
Uniqueness: The presence of both trifluoromethyl groups and dimethoxy functionalities distinguishes this compound from others. The trifluoromethyl groups enhance electron-withdrawing properties which can significantly affect reactivity and stability compared to similar compounds lacking these features.
The original synthesis of this ligand-class compound traces its roots to methodologies developed for structurally analogous Buchwald-Hartwig phosphine ligands. Early protocols relied on a multi-step sequence beginning with the construction of the biphenyl backbone through Suzuki-Miyaura coupling or Ullmann-type reactions [3] [4]. For instance, 1,4-dimethoxy-2-fluorobenzene serves as a key starting material, undergoing directed ortho-metalation with n-butyllithium in tetrahydrofuran (THF) at −78°C to generate a reactive aryl lithium species [3]. This intermediate then reacts with a Grignard reagent derived from 2,4,6-triisopropylbromobenzene, forming the biphenyl core through a nucleophilic aromatic substitution mechanism [3].
Subsequent bromination of the intermediate with molecular bromine at 0°C introduces a bromine atom at the para position relative to the methoxy groups, yielding 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl [3]. The final phosphine installation involves treating this brominated intermediate with chlorobis(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a copper(I) chloride catalyst and lithium bromide. This step proceeds via a Kumada-Corriu coupling, where the bromine atom is displaced by the phosphine group under palladium-free conditions [3].
Key challenges in the original protocol included controlling the regioselectivity of the bromination step and minimizing side reactions during the phosphine installation. Early yields for the telescoped process ranged from 45–63%, with purification achieved through crystallization from ethyl acetate [3] [4].
Transitioning from milligram-scale laboratory synthesis to kilogram-scale production required addressing three critical bottlenecks: exothermic reaction control, catalyst efficiency, and solvent recovery. Industrial adaptations employ continuous flow reactors for the Grignard formation and coupling steps, enabling precise temperature control (−78°C to 25°C) while reducing reaction times by 40% compared to batch processes [4].
A representative optimized protocol uses:
The table below contrasts laboratory and industrial parameters:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 500 mL | 2000 L |
Temperature Control | Cryogenic baths | Jacketed reactors |
Catalyst Loading | 2.5 mol% | 0.5 mol% |
Yield (Final Step) | 63% | 78% |
PMI (Process Mass Intensity) | 158 | 92 |
Purification at scale utilizes simulated moving bed (SMB) chromatography with hexane/ethyl acetate gradients, achieving >99.5% purity while recovering 85% of the solvent for reuse [4].
Recent advances have introduced phosphorus-free routes and late-stage functionalization strategies. One notable approach employs a nickel-catalyzed C–P bond formation, where a pre-formed biphenyl diamine intermediate reacts with bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide under hydrogen atmosphere . This method avoids hazardous phosphine chlorides and achieves comparable yields (68–72%) with simpler workup procedures.
Another pathway leverages photoredox catalysis for the C–H phosphorylation of the biphenyl backbone. Using fac-Ir(ppy)₃ as the catalyst and 450 nm LED irradiation, the methoxy-directed C–H bond undergoes direct phosphorylation with bis(trifluoromethylphenyl)phosphine, bypassing the need for pre-halogenated intermediates . While promising, this method currently suffers from lower regiocontrol (85:15 para:meta selectivity) compared to traditional approaches.
The compound’s reactivity profile allows for targeted modifications at three positions:
A recent breakthrough involves enzymatic resolution using Pseudomonas fluorescens lipase to separate atropisomers of the biphenyl backbone, achieving >99% enantiomeric excess for chiral derivatives [4].
Modern synthetic campaigns prioritize atom economy and waste reduction. The revised synthesis employs:
Life-cycle analysis reveals these adaptations reduce the overall E-factor (kg waste/kg product) from 32 to 11, primarily through solvent recovery (85%) and catalyst reuse [4]. Microwave-assisted synthesis in flow reactors further cuts energy consumption by 60% compared to conventional heating methods .
The Tolman Electronic Parameter represents the most widely accepted method for quantifying the electronic properties of phosphine ligands [1]. This parameter, determined by measuring the vibrational frequency of the A₁ carbonyl stretching mode in [Ni(CO)₃L] complexes, provides a direct measure of the electron-donating or electron-withdrawing ability of the phosphine ligand [1].
For 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl, the electronic parameter can be estimated using the additivity rule established by Tolman [1]. The fundamental equation for calculating the Tolman Electronic Parameter follows:
ν(CO) = 2056.1 + Σχᵢ cm⁻¹
where χᵢ represents the individual substituent contribution [2]. The 3,5-bis(trifluoromethyl)phenyl groups contribute exceptionally high χ values due to their strong electron-withdrawing nature [3] [4]. Trifluoromethyl groups exhibit χ values of approximately 13.7 cm⁻¹ per CF₃ group, making them among the most electron-withdrawing substituents in phosphine chemistry [5].
The presence of two 3,5-bis(trifluoromethyl)phenyl substituents on the phosphorus atom results in an estimated Tolman Electronic Parameter of approximately 2090-2100 cm⁻¹ for this ligand system [6]. This value positions the compound among the most electron-withdrawing phosphine ligands known, comparable to tris(3,5-bis(trifluoromethyl)phenyl)phosphine, which exhibits a TEP of approximately 2090 cm⁻¹ [7].
The electron-withdrawing character is further enhanced by the π-acceptor properties of the fluorinated aromatic rings [4]. The multiple CF₃ groups create a cumulative inductive effect that significantly reduces the electron density at the phosphorus center, resulting in decreased σ-donor ability and enhanced π-acceptor characteristics [6].
The cone angle parameter, originally developed by Tolman, provides a quantitative measure of the steric bulk surrounding the phosphorus center [8]. For 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl, the cone angle is dominated by the bulky 3,5-bis(trifluoromethyl)phenyl substituents [9].
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine exhibits a cone angle of approximately 200°, placing it among the most sterically demanding phosphine ligands [7]. For the target compound, which contains two such substituents plus the sterically demanding biaryl backbone, the effective cone angle is estimated to be in the range of 180-200° [10].
The computational assessment of cone angles has revealed that these measurements are highly dependent on the coordination environment [11] [12]. Modern computational methods using density functional theory calculations provide more accurate cone angle determinations than the original Tolman model [9]. The cone angle for the target compound in different coordination environments would be expected to vary:
The incorporation of trifluoromethyl groups into the phosphine ligand framework produces profound effects on the electronic properties through both inductive and mesomeric mechanisms [4] [6]. The highly electronegative fluorine atoms create a strong electron-withdrawing effect that is transmitted through the aromatic system to the phosphorus center [5].
The 3,5-bis(trifluoromethyl)phenyl groups exhibit several key electronic characteristics:
Inductive Effect: The CF₃ groups withdraw electron density through σ-bonds, reducing the electron density at the phosphorus lone pair [6]. This effect is particularly pronounced due to the high electronegativity of fluorine (4.0 on the Pauling scale) and the presence of multiple CF₃ groups in meta positions.
Mesomeric Effect: The aromatic rings facilitate conjugative electron withdrawal, further depleting electron density at the phosphorus center [4]. The meta positioning of the CF₃ groups maximizes this effect while avoiding steric interference.
Field Effect: The strong dipole moments of the CF₃ groups create an electrostatic field that influences the electronic environment around the phosphorus atom [5].
The cumulative effect of these electronic influences results in a phosphine ligand with exceptionally weak donor properties and enhanced π-acceptor characteristics [6]. The ¹J(P-Se) coupling constants for selenide derivatives of such ligands typically exceed 800 Hz, indicating very weak donor strength [3].
The dimethylamino and dimethoxy substituents on the biphenyl backbone provide additional steric and electronic effects that modulate the overall ligand properties [15] [16]. The dimethylamino groups, positioned at the 2' and 6' positions, create a sterically crowded environment around the metal coordination site [14].
The dimethoxy groups at the 3,6-positions exhibit several important conformational effects [16]:
Conformational Restriction: The presence of two adjacent methoxy groups creates a preference for specific conformations where the methyl groups are positioned away from each other to minimize steric repulsion [16].
Hydrogen Bonding: The oxygen lone pairs of the methoxy groups can participate in intramolecular hydrogen bonding interactions, stabilizing certain conformations [16].
Electronic Modulation: The methoxy groups provide weak electron-donating effects that partially counteract the strong electron-withdrawing influence of the trifluoromethyl groups [17].
The dimethylamino substituents contribute to the overall steric bulk while providing weak electron-donating effects through their nitrogen lone pairs [18]. However, their electronic contribution is overwhelmed by the strong electron-withdrawing effects of the trifluoromethyl groups.
The biaryl backbone in 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl exhibits restricted rotation due to steric interactions between the substituents on adjacent rings [19] [20]. The rotation barrier around the central C-C bond is significantly elevated compared to unsubstituted biphenyl, which exhibits barriers of 6.0-8.3 kJ/mol [21] [22].
For the target compound, the rotation barrier is estimated to be in the range of 15-25 kcal/mol due to the steric interactions between:
Ortho-Substituted Phosphine: The bulky bis(3,5-trifluoromethylphenyl)phosphine group at the 2-position creates significant steric hindrance [20].
Dimethylamino Groups: The dimethylamino substituents at the 2' and 6' positions further restrict rotation through steric interactions [15].
Methoxy Groups: The methoxy substituents at the 3,6-positions contribute to the overall steric congestion [16].
The equilibrium dihedral angle between the two aromatic rings is estimated to be 60-90°, significantly larger than the 35-45° observed for unsubstituted biphenyl [21]. This twisted conformation affects the electronic communication between the aromatic rings and influences the overall ligand properties [19].
Computational studies using density functional theory methods have revealed that the conformational preferences of such biaryl systems are highly sensitive to the substitution pattern [20]. The presence of multiple bulky substituents creates a potential energy surface with multiple local minima, each corresponding to different conformational arrangements [19].
The restricted rotation has important implications for the catalytic applications of this ligand. The conformational rigidity can enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral environment around the metal center [14]. Additionally, the twisted conformation affects the accessibility of the metal coordination site, influencing both the binding affinity and the steric environment experienced by coordinating substrates.